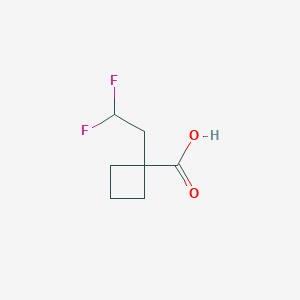

1-(2,2-Difluoroethyl)cyclobutane-1-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound 1-(2,2-Difluoroethyl)cyclobutane-1-carboxylic acid is a structurally unique molecule that incorporates a cyclobutane ring and a difluoroethyl group attached to a carboxylic acid. While the provided papers do not directly discuss this exact compound, they do provide insights into the synthesis, molecular structure, and chemical properties of related cyclobutane derivatives, which can be extrapolated to understand the compound .

Synthesis Analysis

The synthesis of cyclobutane derivatives can be achieved through various methods, including photochemical [2+2] cycloaddition reactions. For instance, the synthesis of 1-amino-3-[2-(1,7-dicarba-closo-dodecaboran(12)-1-yl)ethyl]cyclobutanecarboxylic acid, a potential BNCT agent, was prepared using a 2 + 2 cycloaddition with dichloroketene followed by reductive dechlorination and hydantoin hydrolysis . Similarly, the stereoselective synthesis of cyclobutane derivatives with pyridyl and carboxylic acid functionalities was achieved through a solid-state photochemical [2 + 2] cycloaddition reaction . These methods could potentially be adapted for the synthesis of this compound.

Molecular Structure Analysis

The molecular structure of cyclobutane derivatives is characterized by the presence of a four-membered ring, which can influence the stereochemistry and physical properties of the molecule. For example, the unified synthesis of all stereoisomers of 2-(aminomethyl)cyclobutane-1-carboxylic acid demonstrated the creation of cis ring configurations and the separation of diastereoisomers . The presence of substituents such as the difluoroethyl group in the target compound would likely affect the molecule's stereochemistry and conformation.

Chemical Reactions Analysis

Cyclobutane derivatives can undergo various chemical reactions, including gem-difluorination, which is a valuable transformation in medicinal chemistry. The synthesis of gem-difluorocyclobutanes was reported using a Wagner-Meerwein rearrangement with mild reaction conditions . This reaction could be relevant for introducing the difluoroethyl group into the cyclobutane ring of the target compound.

Physical and Chemical Properties Analysis

The physical and chemical properties of cyclobutane derivatives are influenced by their molecular structure. For instance, the rigidity of the cyclobutane ring can promote the formation of strong intramolecular hydrogen bonds, as observed in the structural study of 2-aminocyclobutane-1-carboxylic acids and their incorporation into beta-peptides . The presence of the difluoroethyl group in this compound would likely contribute to the molecule's lipophilicity and could affect its reactivity and biological activity.

Applications De Recherche Scientifique

Synthesis and Reactivity

Regiospecific Addition Reactions : The study by Gaoni (1988) discusses the regiospecific additions of hydrazoic acid and benzylamine to 1-(arylsulfonyl)bicyclo[1.1.0]Butanes, relevant for introducing nitrogen nucleophiles to the cyclobutane structure. This process aids in synthesizing α-amino cyclobutane carboxylic acids, which can be further transformed into diacids, demonstrating a method for modifying cyclobutane derivatives (Gaoni, 1988).

Cyclobutane Ring Construction : Research by Gauzy et al. (2004) focuses on synthesizing 2-aminocyclobutane-1-carboxylic acids, highlighting a [2+2] photocycloaddition reaction as a key step. This research emphasizes the methods to construct the cyclobutane ring, crucial for cyclobutane-based compound synthesis (Gauzy, Pereira, Faure, & Aitken, 2004).

Applications in PET Imaging

- PET Tracer for Tumor Delineation : Shoup and Goodman (1999) explored the synthesis of fluorine-18 labeled 1-amino-3-fluorocyclobutane-1-carboxylic acid (FACBC), a tumor-avid amino acid for positron emission tomography (PET). This study underscores the importance of cyclobutane derivatives in medical imaging, particularly in tumor detection (Shoup & Goodman, 1999).

Structural and Conformational Studies

Cyclobutane Group Properties : Uff's work (1964) on the cyclobutane group discusses the occurrence, formation, and general properties of cyclobutane compounds. It provides insight into the reactivity and stability of cyclobutane derivatives, crucial for understanding their behavior in various applications (Uff, 1964).

Structural Analysis : The study by Reisner et al. (1983) on the structure and conformation of various cyclobutane derivatives, including cyclobutanecarboxylic acids, offers detailed insights into the molecular geometry and bonding characteristics of these compounds. Such information is vital for predicting and manipulating their chemical behavior (Reisner, Korp, Bernal, & Fuchs, 1983).

Polymerization and Material Science

Anionic Polymerization : Kitayama et al. (2004) investigated the anionic polymerization of methyl cyclobutene-1-carboxylate, demonstrating the utility of cyclobutane derivatives in forming polymers with unique properties. This study highlights the potential of cyclobutane-based monomers in material science (Kitayama, Kawauchi, Nakamura, Sufi, Padías, & Hall, 2004).

Ring-Opening Metathesis Polymerization : The work by Song et al. (2010) on the ring-opening metathesis polymerization (ROMP) of 1-substituted cyclobutenes adds to the understanding of how cyclobutane derivatives can be utilized in polymer synthesis, providing insights into the synthesis of stereo- and regiochemically diverse polymers (Song, Lee, Parker, & Sampson, 2010).

Safety and Hazards

Propriétés

IUPAC Name |

1-(2,2-difluoroethyl)cyclobutane-1-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10F2O2/c8-5(9)4-7(6(10)11)2-1-3-7/h5H,1-4H2,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVDNLJJRPYJSCF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)(CC(F)F)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10F2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1529329-33-6 |

Source

|

| Record name | 1-(2,2-difluoroethyl)cyclobutane-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3-Propan-2-yl-1-bicyclo[1.1.1]pentanyl)methanesulfonyl chloride](/img/structure/B2500088.png)

![4-butoxy-N-[2-(4,5-dimethyl-6-oxo-1H-pyrimidin-2-yl)-5-(furan-2-yl)pyrazol-3-yl]benzamide](/img/structure/B2500092.png)

![5-chloro-N-(2-(dimethylamino)ethyl)-N-(5-methoxybenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2500095.png)

![4-(4-fluorophenyl)-6-isopentyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2500096.png)

![2-phenyl-5-(3,4,5-trimethoxyphenyl)-3H-imidazo[4,5-b]pyridine-7-carboxylic acid](/img/structure/B2500098.png)

![N-(3,4-dimethylphenyl)-2-(4-((3-methoxyphenyl)thio)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2500108.png)